Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran
Description
Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS: 93748-47-1; synonyms include 825651-64-7 and 2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane) is a chiral tetrahydropyran derivative featuring a phenylsulfonyl group and a trimethylpropoxy substituent with (2S) stereochemistry. Its molecular formula is C₁₇H₂₆O₄S (molecular weight: 326.5 g/mol), and its structure comprises a six-membered tetrahydropyran ring, a branched propoxy chain, and a sulfonylated aromatic moiety . The compound’s deuterated analog (C₁₇H₂₀D₆O₄S; CAS: 1796539-93-9) is used in isotopic labeling studies, particularly in pharmaceutical research targeting Vitamin D receptors, multiple sclerosis, and COVID-19 .
Key synthetic routes involve Stille coupling and functional group transformations, as seen in the preparation of related γ-lactones and furanones (e.g., 4-(4'-methylsulfonylphenyl)-3-(tributyl-stannyl)-2(5H)-furanone) . The stereospecificity of the 2S-configuration is critical for its biological interactions, as evidenced by its inclusion in G protein-coupled receptor (GPCR) ligand libraries (e.g., L748337 shares structural motifs) .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVDRBXXXGMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves several steps. The synthetic route typically includes the reaction of a pyran derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often involve temperatures ranging from 0°C to room temperature and may require inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Reactivity and Stability
The compound’s reactivity is influenced by its substituents and ring structure:
a. Dienone/2H-Pyran Equilibrium
Substituents at the C2 position (e.g., the trimethyl group) can stabilize the 2H-pyran form by introducing steric hindrance to the dienone structure. Electron-withdrawing groups like phenylsulfonyl may further stabilize the 2H-pyran via resonance effects .
b. Hydrolysis and Substitution
The ether oxygen in the propoxy group could undergo hydrolysis under acidic or basic conditions, potentially leading to ring-opening or cleavage. The phenylsulfonyl group, being a strong electron-withdrawing group, may act as a leaving group in nucleophilic substitution reactions.
c. Sulfonyl Group Reactivity
The phenylsulfonyl moiety may participate in elimination reactions or serve as a directing group in electrophilic aromatic substitution, though specific data for this compound are not directly reported .
Substituent Effects on Stability
Structural features of the compound influence its stability and reactivity:
| Substituent | Effect | Mechanism |
|---|---|---|
| Trimethyl group (C2) | Stabilizes 2H-pyran form | Steric hindrance to dienone |
| Phenylsulfonyl group | Electron-withdrawing | Resonance stabilization |
| Tetrahydro-pyran ring | Conjugation with substituents | Delocalization of electrons |
Research Gaps
The available literature focuses on the (2R)-enantiomer (CAS 93748-47-1), with no explicit data on the (2S) configuration . Future studies could explore stereospecific reactions or enantiomer-dependent stability.
Scientific Research Applications
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compound 72 : (2R,3S,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran
Compound 73 : (2S,3S,4S*)-4-Methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran
Tetrahydro-2-(2-propynyloxy)-2H-pyran (Compound 1)
- Structure : Lacks sulfonyl and trimethyl groups; features a propargyl ether.
- Synthesis : Intermediate in γ-lactone synthesis via Grignard reactions and Pd-catalyzed stannylation .
- Reactivity : Undergoes Stille coupling to introduce aryl sulfones (e.g., 4-methylsulfonylphenyl) with regioselectivity .
Physicochemical and Spectroscopic Comparisons
| Property | Target Compound (2S) | Compound 72 | Compound 73 | Tetrahydro-2-(2-propynyloxy)-2H-pyran |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 326.5 | 272.3 | 297.4 | 154.2 |
| Key Functional Groups | Ph-SO₂, trimethyl | 4-MeO-Ph, propenyl | Styryl, propenyl | Propargyl ether |
| ¹H NMR (δ) | 1.15 (s, 6H, CH₃) | 3.78 (s, OCH₃) | 6.55–7.40 (styryl) | 4.70 (m, OCH₂C≡CH) |
| MS Fragmentation | m/z 327 [M⁺+1] | m/z 272 [M⁺] | m/z 298 [M⁺+1] | m/z 154 [M⁺] |
Biological Activity
Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS Number: 93748-47-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetrahydropyran ring structure with a sulfonyl group attached to a phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 332.49 g/mol. The structure is critical for its interaction with biological targets.
Biological Activity
1. Mechanism of Action
Research indicates that this compound may act as an intermediate in the synthesis of Vitamin D derivatives, which are known for their roles in calcium homeostasis and bone health. The compound's sulfonyl group suggests potential interactions with various biological receptors, impacting cellular signaling pathways.
2. Pharmacological Effects
Studies have highlighted several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Potential
A study conducted by Tsuji et al. (2007) explored the synthesis of Vitamin D derivatives using this compound as an intermediate. The results indicated that these derivatives exhibited significant anti-inflammatory effects in animal models of arthritis. The mechanism was attributed to the modulation of cytokine production.
Case Study 2: Neuroprotective Effects
In a separate investigation, the neuroprotective properties were evaluated in a model of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent increase in neuronal viability and reduced markers of apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Q & A
Q. Table 1. Key Synthetic Parameters for Phenylsulfonyl Introduction
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Catalyst | PdCl2(PPh3)2 | 27–88% | |
| Temperature | 0–25°C | - | |
| Solvent | Tetrahydrofuran (THF) | - |
Q. Table 2. NMR Spectral Signatures for Stereochemical Analysis
| Proton Position | δ (ppm) Range | Coupling Constants (, Hz) | Diagnostic Use |
|---|---|---|---|
| H-2 (tetrahydropyran) | 3.5–4.2 | Chair conformation | |
| H-3 (phenylsulfonyl) | 7.5–8.1 | Aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
